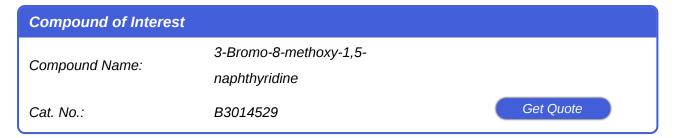


An In-depth Technical Guide to 3-Bromo-8methoxy-1,5-naphthyridine

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 97267-63-5

This technical guide provides a comprehensive overview of **3-Bromo-8-methoxy-1,5-naphthyridine**, a heterocyclic compound belonging to the naphthyridine family. The **1,5-naphthyridine** scaffold is a significant "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] While detailed experimental data for **3-Bromo-8-methoxy-1,5-naphthyridine** itself is limited in publicly available literature, this guide consolidates information on its fundamental properties, general synthetic strategies applicable to its preparation and functionalization, and the broader biological context of the **1,5-naphthyridine** class of molecules. This information is intended to serve as a valuable resource for researchers in drug discovery and organic synthesis.

Physicochemical Properties

The basic molecular properties of **3-Bromo-8-methoxy-1,5-naphthyridine** are summarized in the table below. These properties are foundational for its use in experimental settings.



Property	Value	Source
CAS Number	97267-63-5	[2][3]
Molecular Formula	C ₉ H ₇ BrN ₂ O	[2]
Molecular Weight	239.07 g/mol	[2]
Description	Versatile small molecule scaffold	[2]
Purity	Min. 95% (as commercially available)	[2]

Synthesis and Functionalization

The synthesis of the 1,5-naphthyridine core can be achieved through several established methodologies, including the Skraup and Friedländer reactions.[1][4] For a substituted naphthyridine such as **3-Bromo-8-methoxy-1,5-naphthyridine**, a multi-step synthesis would be required, likely involving the construction of a suitably substituted pyridine ring followed by annulation to form the bicyclic system.

The bromine atom at the 3-position serves as a key functional handle for further molecular elaboration, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5] This allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling the generation of diverse chemical libraries for drug discovery programs.

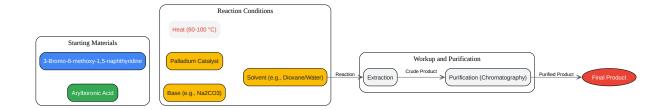
Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, adapted from procedures for structurally related bromo-naphthyridine derivatives. This protocol can serve as a starting point for the functionalization of **3-Bromo-8-methoxy-1,5-naphthyridine**.

Reaction:



A mixture of **3-Bromo-8-methoxy-1,5-naphthyridine** (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq.) is prepared in a suitable solvent system, such as a mixture of 1,4-dioxane and water. The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated to a temperature typically ranging from 80 to 100 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.



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A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Characterization

While specific spectroscopic data for **3-Bromo-8-methoxy-1,5-naphthyridine** is not readily available, its expected ¹H and ¹³C NMR spectral features can be predicted based on the analysis of related **1,5-naphthyridine** structures.



- ¹H NMR: The spectrum would likely show distinct signals for the aromatic protons on the naphthyridine core. The methoxy group would appear as a sharp singlet, typically in the range of 3.9-4.1 ppm. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the nitrogen atoms and the bromo and methoxy substituents.
- ¹³C NMR: The ¹³C NMR spectrum would display nine distinct signals corresponding to the carbon atoms of the bicyclic core and the methoxy group. The carbon atom attached to the bromine would be expected to have a chemical shift in the range of 110-120 ppm, while the carbon bearing the methoxy group would be significantly deshielded, appearing further downfield.

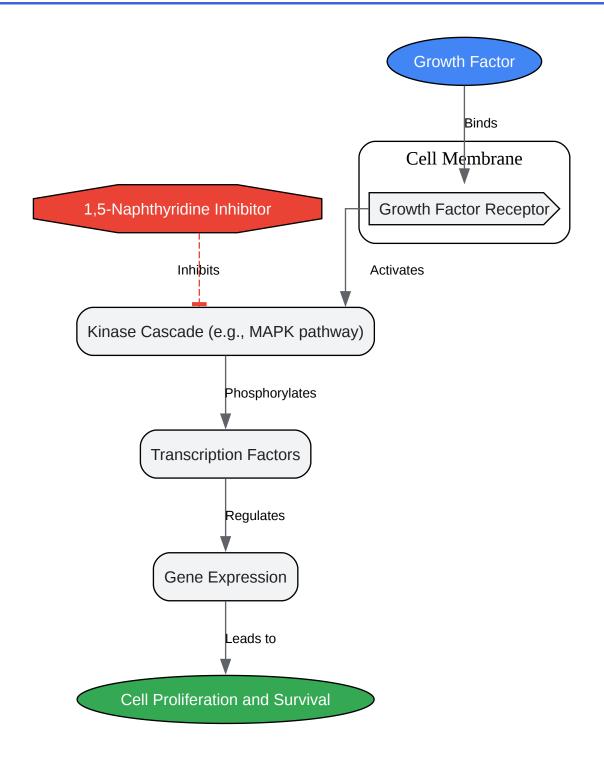
Applications in Drug Discovery and Research

The 1,5-naphthyridine scaffold is a cornerstone in the development of new therapeutic agents, with derivatives exhibiting a broad spectrum of biological activities. The introduction of bromo and methoxy substituents provides a platform for further chemical modification to optimize pharmacological properties.

1,5-Naphthyridine Derivative Class	Documented Biological Activity	
Phenyl- and indeno-1,5-naphthyridines	Topoisomerase I inhibitors with antiproliferative activity against human colon cancer cells.[6]	
Fused 1,5-naphthyridines	Potential as anticancer agents, with some derivatives showing cytotoxicity against various cancer cell lines.[4][7]	
General 1,5-naphthyridine derivatives	Antimalarial and antibacterial properties.[8]	
Benzo[c][5][6]naphthyridine derivatives	Potent inhibitors of 3-phosphoinositide- dependent kinase-1 (PDK-1).[9]	

The diverse biological activities of naphthyridine derivatives, particularly their role as kinase inhibitors, make them attractive candidates for cancer therapy. Kinases are crucial components of cell signaling pathways that are often dysregulated in cancer.





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A hypothetical signaling pathway targeted by a 1,5-naphthyridine-based kinase inhibitor.

Conclusion

3-Bromo-8-methoxy-1,5-naphthyridine represents a valuable, albeit under-characterized, building block for medicinal chemistry and drug discovery. The 1,5-naphthyridine core is a well-



established pharmacophore with a proven track record in the development of biologically active compounds. The presence of a methoxy group and a synthetically versatile bromine atom on the **3-Bromo-8-methoxy-1,5-naphthyridine** scaffold provides ample opportunities for the creation of novel derivatives with potentially enhanced potency, selectivity, and pharmacokinetic properties. Further research into the synthesis, characterization, and biological evaluation of this specific compound and its analogues is warranted to fully explore its therapeutic potential.

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